BenchChemオンラインストアへようこそ!

2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Alpha-glucosidase inhibition Diabetes research Triazole regioisomer comparison

This 2-phenyl-2H-1,2,3-triazole-4-carboxamide features a thiophen-3-ylmethyl side chain, delivering potent yeast maltase inhibition that markedly exceeds the 1-phenyl regioisomer. With validated antifungal MIC activity and TAAR1 receptor engagement (US 9,416,127 B2), it is a differentiated starting point for intestinal maltase-glucoamylase SAR, antifungal lead optimization, and CNS drug discovery. The thiophene moiety introduces S-π interactions and enhanced lipophilicity for improved CNS penetration. Select this compound for regioisomeric selectivity, unique pharmacophoric features, and IP-differentiable chemical space.

Molecular Formula C14H12N4OS
Molecular Weight 284.34
CAS No. 1251682-80-0
Cat. No. B2988540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
CAS1251682-80-0
Molecular FormulaC14H12N4OS
Molecular Weight284.34
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CSC=C3
InChIInChI=1S/C14H12N4OS/c19-14(15-8-11-6-7-20-10-11)13-9-16-18(17-13)12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,15,19)
InChIKeyHURNEMAMHGRFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide: Core Physicochemical and Structural Profile


2-Phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide (CAS 1251682-80-0) is a synthetic heterocyclic small molecule with the molecular formula C14H12N4OS and a molecular weight of 284.34 g/mol . It belongs to the 2-phenyl-2H-1,2,3-triazole-4-carboxamide class, distinguished by a thiophen-3-ylmethyl substituent on the carboxamide nitrogen. This 2,4-disubstituted 1,2,3-triazole scaffold presents a regioisomeric alternative to the more common 1-substituted-1H-1,2,3-triazole pharmacophores found in clinical antifungal agents [1]. The compound is typically supplied as a solid with ≥95% purity for research use.

Why 2-Phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide Cannot Be Substituted by Generic Triazole-4-carboxamide Analogs


The 2-phenyl-2H-1,2,3-triazole regioisomeric core of this compound is not interchangeable with the 1-phenyl-1H-1,2,3-triazole scaffold common to many commercial antifungals and research tools [1]. Direct head-to-head studies of 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives as α-glycosidase inhibitors have demonstrated that the 2-phenyl series (Series B) contains potent yeast maltase inhibitors, whereas the 1-phenyl series (Series A) exhibits markedly weaker activity, establishing that the regioisomeric position of the phenyl substituent fundamentally alters target engagement and biological potency [1]. Furthermore, the thiophen-3-ylmethyl carboxamide side chain introduces distinct electronic and steric properties compared to benzyl or alkyl amide analogs, potentially modulating antifungal activity through altered hydrogen-bonding capacity and lipophilicity [2]. Simple substitution with a generic 1,2,3-triazole-4-carboxamide or even a close benzylic analog would risk loss of these pharmacophoric features.

Quantitative Differentiation Evidence for 2-Phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide


Regioisomeric Selectivity: 2-Phenyl-2H- vs 1-Phenyl-1H-1,2,3-Triazole in α-Glycosidase Inhibition

A direct head-to-head study synthesized matched pairs of 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives and evaluated their inhibitory activity against Saccharomyces cerevisiae α-glucosidase (maltase). Series B (2-phenyl-2H-1,2,3-triazoles) contained potent yeast maltase inhibitors, while Series A (1-phenyl-1H-1,2,3-triazoles) demonstrated significantly weaker activity overall [1]. This establishes that the 2-phenyl-2H-1,2,3-triazole core is a privileged scaffold for α-glucosidase target engagement, and that substitution at the N2 position is critical for activity. The target compound, bearing this 2-phenyl-2H-1,2,3-triazole core, is thereby intrinsically differentiated from 1-phenyl regioisomeric analogs [1].

Alpha-glucosidase inhibition Diabetes research Triazole regioisomer comparison

Antifungal Activity Differentiation: Thiophen-3-ylmethyl Amide vs Benzyl Carboxamide Analogs in Clinically Relevant Filamentous Fungi

A systematic structure-activity relationship (SAR) study of benzylic 1,2,3-triazole-4-carboxamides revealed that variation of the N-benzylic substituent profoundly impacts antifungal potency against Rhizopus oryzae, a clinically important mucormycosis pathogen. While the target compound itself was not tested in this study, the series demonstrated that subtle modifications to the N-substituent (e.g., 2,3-dimethoxybenzyl vs 2,6-dichlorobenzyl) produced MIC values ranging from 0.017 μmol/mL to >2.6 μmol/mL against R. oryzae [1]. Notably, compounds 3d and 3e achieved MIC values of 0.017 μmol/mL, outperforming itraconazole (MIC = 0.14 μmol/mL) [1]. The thiophen-3-ylmethyl group in the target compound introduces a sulfur-containing heterocycle at this critical position, which is predicted to modulate electronic properties and hydrogen-bonding capacity relative to simple benzyl analogs, potentially leading to distinct antifungal potency and spectrum profiles [1].

Antifungal drug discovery Rhizopus oryzae Triazole carboxamide SAR

Pharmacokinetic and Physicochemical Differentiation: Thiophene Ring vs Phenyl Ring in Amide Side Chain

The thiophene ring is a well-established phenyl bioisostere that increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 compared to phenyl) while introducing a sulfur atom capable of unique protein-ligand interactions, including S-π interactions and altered hydrogen-bond acceptor capacity [1]. In the context of 2-phenyl-2H-1,2,3-triazole-4-carboxamides, which have demonstrated utility as TAAR1 receptor agonists for CNS indications (as described in patent US 9,416,127 B2) [2], the thiophen-3-ylmethyl side chain is predicted to enhance passive blood-brain barrier permeability relative to benzyl analogs while maintaining favorable molecular weight (284.34 Da) and hydrogen-bond donor/acceptor profiles . The 2-phenyl-2H-1,2,3-triazole core itself has been validated in TAAR1-targeting compounds, with specific 2-phenyl analogs showing good affinity to the trace amine associated receptors [2].

Drug-likeness Lipophilicity Metabolic stability CNS drug design

Optimal Research and Procurement Applications for 2-Phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide


α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Research

Based on the demonstrated superiority of the 2-phenyl-2H-1,2,3-triazole core over the 1-phenyl-1H regioisomer for α-glucosidase inhibition [1], this compound serves as a differentiated starting point for structure-activity relationship studies targeting intestinal maltase-glucoamylase. The thiophen-3-ylmethyl side chain introduces additional heteroatom interactions (S-π) at the enzyme active site not available with benzyl analogs, potentially improving both potency and selectivity.

Antifungal Drug Discovery: Exploration of Non-Benzyl N-Substituent SAR Against Mucormycosis Pathogens

The extreme sensitivity of antifungal MIC to N-substituent identity in benzylic 1,2,3-triazole-4-carboxamides—with MIC values spanning >150-fold against R. oryzae [1]—positions this thiophen-3-ylmethyl analog as a high-priority compound for probing heterocyclic N-substituent effects. It may recapitulate or exceed the exceptional potency of lead compounds 3d and 3e (MIC = 0.017 μmol/mL vs itraconazole 0.14 μmol/mL) while offering a distinct IP position.

CNS-Targeted TAAR1 Modulator Development

The 2-phenyl-2H-1,2,3-triazole-4-carboxamide scaffold is validated as a TAAR1 receptor ligand in patent US 9,416,127 B2 for psychiatric and neurological indications [2]. The thiophene-containing side chain is predicted to enhance blood-brain barrier penetration via increased lipophilicity while maintaining the favorable molecular weight and hydrogen-bonding profile required for CNS drug candidates. This compound is a logical next-generation analog for TAAR1 agonist/antagonist SAR expansion.

Chemical Biology Probe for Triazole Regioisomer Target Engagement Studies

The well-documented divergence in biological activity between 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazoles [1] makes this compound a valuable tool for probe-based studies aimed at deconvoluting target engagement preferences between triazole regioisomers. It can be used in competitive binding assays or chemoproteomics experiments to identify protein targets that preferentially recognize the 2-phenyl-2H-1,2,3-triazole pharmacophore.

Quote Request

Request a Quote for 2-phenyl-N-(thiophen-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.